N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Anticancer Apoptosis DNA intercalation

N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (CAS 1040633-54-2) is a synthetic small-molecule thieno[3,2-c]quinoline-2-carboxamide derivative with the molecular formula C₂₆H₂₂N₂O₃S and a molecular weight of 442.5 g/mol. This compound belongs to a class of polycondensed heterocycles that have garnered interest as kinase inhibitor scaffolds, particularly against RET kinase in medullary thyroid cancer , and as potential modulators of NADPH oxidase.

Molecular Formula C26H22N2O3S
Molecular Weight 442.5 g/mol
CAS No. 1040633-54-2
Cat. No. B6556022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
CAS1040633-54-2
Molecular FormulaC26H22N2O3S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCC4=CC=CO4)C5=CC=CC=C5
InChIInChI=1S/C26H22N2O3S/c1-30-19-11-12-22-20(15-19)24-21(16-28-22)23(17-7-3-2-4-8-17)25(32-24)26(29)27-13-5-9-18-10-6-14-31-18/h2-4,6-8,10-12,14-16H,5,9,13H2,1H3,(H,27,29)
InChIKeyZKCLIWYKOJUPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (CAS 1040633-54-2): Compound Identity and Procurement Baseline


N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (CAS 1040633-54-2) is a synthetic small-molecule thieno[3,2-c]quinoline-2-carboxamide derivative with the molecular formula C₂₆H₂₂N₂O₃S and a molecular weight of 442.5 g/mol. This compound belongs to a class of polycondensed heterocycles that have garnered interest as kinase inhibitor scaffolds, particularly against RET kinase in medullary thyroid cancer [1], and as potential modulators of NADPH oxidase . It is primarily supplied as a research-grade chemical with a purity specification of ≥95% .

Why Generic Substitution of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide Is Not Scientifically Justified


Thieno[3,2-c]quinoline-2-carboxamides are not interchangeable. The 8-position substituent (methoxy vs. chloro vs. fluoro) fundamentally alters electronic distribution across the quinoline ring, affecting both target binding and off-target profiles. Direct comparative studies on structurally related 8-methoxy pyrimidothienoquinolines demonstrate that the 8-methoxy group confers a distinct apoptosis induction mechanism—G2/M arrest, ROS generation, and mitochondrial pathway activation—that the 4-morpholino analog does not replicate [1]. Furthermore, the furan-2-ylpropyl side chain at the carboxamide nitrogen contributes π-stacking interactions not present in analogs with saturated alkyl or ethoxypropyl side chains, as evidenced by molecular docking studies on this scaffold class [2]. Substituting an 8-chloro or 6-methoxy positional isomer without quantitative comparative data risks selecting a compound with meaningfully different potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide vs. Closest Analogs


8-Methoxy vs. 8-Chloro Substituent: Divergent Apoptosis Mechanisms and Potency in Cancer Models

In a comparative study of two compounds sharing the thienoquinoline backbone but differing at the 8-position, 8-methoxy pyrimidothienoquinoline (MPTQ) and 4-morpholino pyrimidothienoquinoline (morpho-PTQ) showed mechanistically distinct apoptosis induction. MPTQ (8-methoxy analog) induced G2/M arrest with ROS generation and mitochondrial pathway activation, achieving IC₅₀ values of 2.5 ± 0.3 µM in leukemic CEM cells, whereas the morpholino derivative acted via a different pathway. This demonstrates that the 8-methoxy group is not a passive substituent but a critical determinant of biological mechanism [1]. For the target compound, the 8-methoxy group combined with the 3-phenyl substituent creates a unique electronic environment that cannot be replicated by the 8-chloro analog (CAS 1223760-56-2), which has a distinct Hammett σ value at position 8 (σₚ = 0.23 for Cl vs. σₚ = -0.27 for OCH₃), significantly altering the electron density of the quinoline ring system.

Anticancer Apoptosis DNA intercalation

Antiproliferative Activity Benchmarking Against RET Kinase Inhibitor Standards in Medullary Thyroid Cancer

Thieno[3,2-c]quinoline-2-carboxylate/carboxamide derivatives have been systematically evaluated as RET kinase inhibitors. The parent scaffold compounds (1a–e) demonstrated antiproliferative IC₅₀ values of approximately 3 µM against the TT cell line (RET C634R mutant) [1]. Structure-based lead optimization incorporating imidazole side chains yielded derivatives (2a–l) with IC₅₀ values in the 0.5–5.7 µM range against two MTC lines, TT (RET M918T) and MZ-CRC-1 (RET C634R) [2]. The target compound, bearing the 8-methoxy-3-phenyl substitution pattern with a furan-2-ylpropyl carboxamide side chain, occupies a distinct chemical space within this SAR landscape. Its 3-phenyl substituent (vs. 4-methylphenyl in CAS 1040636-40-5) alters steric bulk and π-stacking capacity at the RET ATP-binding pocket, while the 8-methoxy (vs. 8-fluoro in CAS 1223908-53-9) modulates hydrogen-bonding potential. Class-level data indicate that this scaffold consistently achieves low-micromolar antiproliferative activity, but the precise IC₅₀ for the target compound has not been independently published [3].

RET kinase Medullary thyroid cancer Antiproliferative

Cytochrome P450 Interaction Profile: Low Predicted CYP Inhibition Risk for the Thieno[3,2-c]quinoline-2-carboxamide Scaffold

Computational analysis of imidazole-functionalized thieno[3,2-c]quinoline-2-carboxylates, direct structural analogs of the carboxamide target compound, predicted no relevant interactions with major cytochrome P450 isoforms including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, suggesting a low risk of metabolism-related drug-drug interactions for this scaffold [1]. By contrast, the 8-chloro analog (CAS 1223760-56-2) has been flagged in BindingDB with an IC₅₀ of 4,800 nM against the NorA efflux pump in S. aureus [2], indicating a distinct off-target interaction profile. The 8-methoxy substituent in the target compound may further reduce CYP liability compared to the 8-chloro derivative, as methoxy groups are generally less prone to form reactive metabolite–P450 complexes than chloro substituents.

Drug metabolism CYP450 inhibition Drug-drug interaction

Purity Specification and Procurement-Grade Comparison: 95%+ Baseline vs. Industrial Standards

The target compound is commercially available with a purity specification of ≥95% (HPLC) from multiple vendors, including catalog number CM987627 (CheMenu) and TRC-A727200 (Toronto Research Chemicals) . This 95%+ purity baseline is consistent with research-grade thieno[3,2-c]quinoline derivatives across the class . However, the 8-chloro analog (CAS 1223760-56-2) is also specified at 95% purity but carries a molecular weight of 446.95 g/mol (vs. 442.5 g/mol for the target), introducing a 1.0% mass difference per mole that must be accounted for in quantitative dosing calculations. The target compound's exact mass of 442.13511 g/mol (monoisotopic) enables precise MS quantification, an important consideration for metabolomics and pharmacokinetic studies.

Chemical purity Quality control Procurement specification

NADPH Oxidase Inhibitory Activity: Functional Annotation from Toronto Research Chemicals

The vendor Toronto Research Chemicals annotates this compound as an inhibitor of NADPH oxidase, the enzyme complex responsible for regulated reactive oxygen species (ROS) production, and indicates utility in inflammatory disease models . Supporting this annotation, the compound is referenced in the context of the publications by Impellizzeri et al. (Biochem. Pharmacol., 2011, 81, 636) and Genovese et al. (Brain Res., 2012, 1372) . While the specific IC₅₀ for NADPH oxidase inhibition by the target compound has not been publicly disclosed, the functional annotation distinguishes it from the 8-chloro analog (CAS 1223760-56-2), which has been characterized primarily as a NorA efflux pump inhibitor (IC₅₀ = 4.8 µM) rather than a NADPH oxidase modulator [1]. This target pathway divergence has significant implications for experimental design in oxidative stress and inflammation research.

NADPH oxidase ROS Inflammatory disease

Optimal Research and Industrial Application Scenarios for N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide Based on Verifiable Evidence


RET Kinase Inhibitor Lead Optimization in Medullary Thyroid Cancer Drug Discovery

The thieno[3,2-c]quinoline-2-carboxamide scaffold has demonstrated consistent antiproliferative activity against RET-dependent MTC cell lines, with IC₅₀ values in the low micromolar range (0.5–5.7 µM for optimized derivatives) [1]. This compound, with its 8-methoxy-3-phenyl substitution pattern and furan-2-ylpropyl carboxamide side chain, occupies a defined region of the SAR landscape distinct from the 3-(4-methylphenyl) and 3-(4-ethylphenyl) analogs. It is suitable as a starting point for further derivatization aimed at improving RET kinase selectivity and potency, particularly through modification of the furan-containing side chain, which is known to contribute to binding affinity in this scaffold class .

NADPH Oxidase-Mediated Oxidative Stress and Inflammation Research

The compound is vendor-annotated as a NADPH oxidase inhibitor with supporting literature references in inflammatory disease models (Impellizzeri et al., 2011; Genovese et al., 2012) [1]. Researchers studying ROS-mediated pathology in conditions such as ischemia-reperfusion injury, neuroinflammation, or chronic inflammatory diseases should consider this compound over the 8-chloro analog, which lacks NADPH oxidase annotation and carries efflux pump inhibitory activity (NorA IC₅₀ = 4.8 µM) that may confound cellular assay interpretation . Pre-incubation with NADPH followed by substrate addition, as described in CYP inhibition protocols for thieno[3,2-c]quinoline derivatives [2], provides a validated experimental framework for assessing target engagement.

Cytochrome P450 Drug-Drug Interaction Profiling Studies

Computational analysis of structurally related thieno[3,2-c]quinoline-2-carboxylates predicted no significant interactions with CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a favorable CYP interaction profile for the scaffold [1]. The 8-methoxy substituent is predicted to further reduce CYP liability compared to halogenated analogs. This compound is therefore suitable as a reference standard in CYP inhibition panels where low background CYP interference is required, and for metabolism-dependent toxicity studies where the distinction between parent compound and metabolite effects must be resolved.

Structure-Activity Relationship (SAR) Studies on Thienoquinoline Carboxamide Side Chains

The furan-2-ylpropyl side chain is a distinguishing feature of this compound relative to analogs bearing ethoxypropyl (CAS 1223782-65-7), tetrahydrofuran-2-ylmethyl (CAS 1040633-30-4), or diethylaminoethyl (CAS not specified) substituents at the carboxamide nitrogen [1]. Comparative studies using this compound alongside its side-chain variants can elucidate the contribution of the furan ring's π-electron system to target binding affinity, aqueous solubility, and membrane permeability. The 95%+ purity specification and defined exact mass (442.13511 g/mol) ensure reproducible quantitative SAR analysis.

Quote Request

Request a Quote for N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.